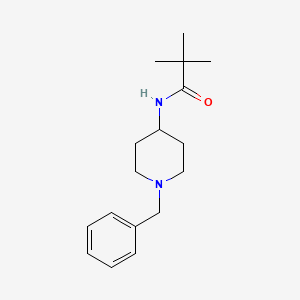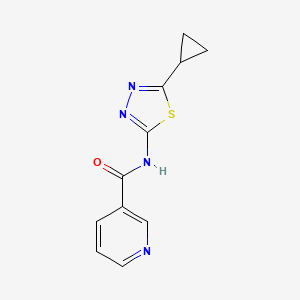![molecular formula C13H20N2O3 B4430705 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine
説明
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine, also known as EMIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EMIM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as a Lewis base due to the presence of the morpholine ring. This compound has been reported to form complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to exhibit anti-inflammatory activity in vitro and in vivo. In addition, this compound has been shown to exhibit anticancer activity against various cancer cell lines.
実験室実験の利点と制限
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a relatively inexpensive compound compared to other reagents and solvents. However, this compound has some limitations for use in lab experiments. It is a toxic compound that requires proper handling and disposal. It can also form complexes with various metal ions, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine. One direction is to explore its potential applications as a catalyst in various reactions, including the synthesis of pharmaceuticals and fine chemicals. Another direction is to investigate its potential as a solvent in various reactions, including the synthesis of polymers and nanomaterials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be easily synthesized with high purity and yield and has been used as a reagent, catalyst, and solvent in various reactions. The mechanism of action and physiological effects of this compound have been extensively studied, and it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activity. Although this compound has some limitations for use in lab experiments, its potential applications and future directions for research make it an important compound in the scientific community.
科学的研究の応用
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including biologically active molecules. This compound has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the epoxidation of alkenes. In addition, this compound has been used as a solvent in various reactions, including the synthesis of metal-organic frameworks and the extraction of natural products.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-5-11-12(10(4)18-14-11)13(16)15-6-8(2)17-9(3)7-15/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTXCBRPGJPYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)

![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)

![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)


![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)